Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
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Description
“Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride” is a chemical compound with the molecular formula C13H22N2O2 . It is also known as "tert-butyl (1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its InChI code: 1S/C13H22N2O2.ClH/c1-8-9(7-14)11-6-5-10(8)15(11)12(16)17-13(2,3)4;/h9-11H,1,5-7,14H2,2-4H3;1H/t9-,10+,11-;/m0./s1 . This code provides information about the connectivity, hydrogen atom positions, and stereochemistry of the molecule .Scientific Research Applications
Synthesis and Structural Analysis
Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride and its analogs have been extensively studied for their synthesis and molecular structure, providing insights into their chemical properties and potential applications. For instance, the synthesis of conformationally restricted methionine analogs, like the title compound (I), involves amination and hydrolysis processes, with single-crystal X-ray analysis revealing detailed structural information. Such studies highlight the compound's potential in designing novel molecules with specific chemical and physical properties (Glass et al., 1990).
Microwave-Assisted Synthesis
Innovative synthetic methods, such as microwave-assisted synthesis, have been employed to create derivatives of methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride. These methods offer advantages in yield and time efficiency, demonstrating the compound's versatility in chemical synthesis and the potential for creating various derivatives with diverse biological activities (Onogi et al., 2012).
Transport Applications
Research into the transport applications of bicyclic amino acids, including analogs of methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride, has revealed their specificity to membrane transport systems in various cell types. These findings underscore the potential of such compounds in biomedical research, particularly in understanding and manipulating amino acid transport across cellular membranes (Christensen et al., 1983).
Asymmetric Synthesis
The compound and its derivatives have been pivotal in studies focused on asymmetric synthesis, which is crucial for producing enantiomerically pure substances. Research in this area has led to the development of novel synthetic routes and methodologies, contributing to the advancement of synthetic organic chemistry and the production of substances with potential therapeutic value (Waldmann & Braun, 1991).
properties
IUPAC Name |
methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9(10)5-6-2-3-7(9)4-6;/h6-7H,2-5,10H2,1H3;1H/t6-,7+,9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKRQOWCKYVWGP-GJRYXAKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2CCC1C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@@H]2CC[C@H]1C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
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